3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
Properties
IUPAC Name |
11-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-13-5-20-17(8-18(13)23)15(7-22(27)28-20)11-24-9-14-6-16(12-24)19-3-2-4-21(26)25(19)10-14/h2-5,7-8,14,16H,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLODLYFZNNLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. This could involve binding to the target, causing a conformational change, and altering the target’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocycles, including coumarin-pyrimidinone hybrids, tetrahydroimidazo-pyridines, and fused bicyclic systems. Below is a detailed comparison based on structural features, synthesis, and physicochemical properties.
Structural Analogues
2.1.1. Coumarin-Pyrimidinone Hybrids
Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) and 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) () demonstrate the integration of coumarin with pyrimidinone/pyrazole systems. These hybrids exhibit:
- Enhanced bioactivity due to π-π stacking interactions from the coumarin core.
- Variable substituents (e.g., chloro, methyl, phenyl) that modulate solubility and binding affinity. Key Difference: The target compound replaces the pyrimidinone with a methanopyrido-diazocin system, likely increasing steric bulk and altering conformational dynamics .
2.1.2. Tetrahydroimidazo[1,2-a]pyridines
Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) (). These compounds feature:
- A fused imidazo-pyridine core with electron-withdrawing groups (e.g., nitro, bromo).
- Melting points ranging from 215–245°C and moderate yields (51–61%).
Physicochemical and Spectral Properties
A comparative analysis of key parameters is summarized below:
Notes:
- The target compound’s coumarin moiety likely shares UV-Vis absorption (~320 nm) with 4i .
- The diazocin ring’s nitrogen atoms may result in distinct ¹H NMR splitting patterns compared to imidazo-pyridines .
Research Implications and Challenges
- Structural Complexity: The methanopyrido-diazocin system poses synthetic challenges, requiring multi-step cyclization and purification strategies.
- Lumping Strategies (): Grouping this compound with coumarin-heterocycle hybrids may streamline property prediction in computational models .
Q & A
Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?
Methodological Answer:
- Structure Solution: Use the SHELX suite (e.g., SHELXS or SHELXD) for initial phase determination via direct methods or Patterson synthesis. These programs are robust for small-molecule crystallography and can handle twinned or high-resolution data .
- Refinement: Employ SHELXL for anisotropic refinement, incorporating restraints for disordered regions. Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) .
- Visualization: Use ORTEP-3 or WinGX to generate thermal ellipsoid diagrams, ensuring proper representation of anisotropic displacement parameters .
Q. What synthetic strategies are effective for producing this compound?
Methodological Answer:
- One-Pot Reactions: Adapt multi-step protocols from analogous coumarin-pyridine hybrids. For example, and describe one-pot syntheses of tetrahydroimidazo[1,2-a]pyridines using nucleophilic substitutions and cyclocondensation under reflux .
- Purification: Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity by HPLC (>95%). Monitor reaction progress using TLC with UV visualization .
Q. How can spectroscopic methods confirm the compound’s purity and structural integrity?
Methodological Answer:
- NMR Analysis: Assign ¹H and ¹³C NMR signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks, particularly in the methanopyrido-diazocin core. Compare chemical shifts to structurally related compounds (e.g., reports δ 2.1–3.8 ppm for tetrahydro protons) .
- Mass Spectrometry: Validate molecular weight via HRMS (ESI+). For example, achieved a 0.0162 Da deviation between calculated and observed masses, ensuring accuracy .
Advanced Research Questions
Q. How can crystallographic refinement inconsistencies (e.g., high R-factors) be resolved?
Methodological Answer:
- Disorder Modeling: Split disordered atoms (e.g., chlorinated groups) into multiple positions using PART instructions in SHELXL. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry .
- Twinned Data: For non-merohedral twinning, use the TWIN/BASF commands in SHELXL. Calculate the Flack parameter to assess absolute structure correctness .
Q. What statistical approaches optimize reaction yields for complex heterocycles like this compound?
Methodological Answer:
- Design of Experiments (DoE): Implement Bayesian optimization () to screen variables (temperature, solvent ratio, catalyst loading). Use a central composite design to identify nonlinear interactions between parameters .
- Heuristic Algorithms: Apply genetic algorithms to maximize yield by iterating reaction conditions (e.g., 65–85°C for cyclization steps) .
Q. How can overlapping NMR signals in the methanopyrido-diazocin core be deconvoluted?
Methodological Answer:
- Selective Decoupling: Irradiate specific protons (e.g., methyl groups at δ 2.3 ppm) to simplify coupling patterns in ¹H NMR.
- Dynamic NMR: Acquire spectra at variable temperatures (e.g., 25–60°C) to assess conformational exchange. Use EXSY experiments to detect slow exchange processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
